molecular formula C29H32N4O2 B12597717 N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide CAS No. 634163-67-0

N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide

Cat. No.: B12597717
CAS No.: 634163-67-0
M. Wt: 468.6 g/mol
InChI Key: DBFWHAOBJXLIKL-KDYSTLNUSA-N
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Description

N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide is a synthetic compound that belongs to the class of peptides It is characterized by the presence of benzyl, alanyl, phenylethyl, and tryptophanamide groups in its structure

Properties

CAS No.

634163-67-0

Molecular Formula

C29H32N4O2

Molecular Weight

468.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-(benzylamino)propanoyl]amino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C29H32N4O2/c1-21(31-19-23-12-6-3-7-13-23)28(34)33-27(18-24-20-32-26-15-9-8-14-25(24)26)29(35)30-17-16-22-10-4-2-5-11-22/h2-15,20-21,27,31-32H,16-19H2,1H3,(H,30,35)(H,33,34)/t21-,27+/m0/s1

InChI Key

DBFWHAOBJXLIKL-KDYSTLNUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3)NCC4=CC=CC=C4

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids are coupled using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) to form peptide bonds.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the coupling and deprotection steps, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and phenylethyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Neuroactive Properties

Recent studies indicate that derivatives of N-benzyl-2-phenylethylamine, including N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide, exhibit significant neuroactive properties. These compounds have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders and anxiety-related conditions. For instance, behavioral assays conducted in zebrafish models demonstrated that certain derivatives can produce anxiolytic-like effects while also influencing locomotion and despair-like behaviors .

Treatment of Neurodegenerative Disorders

The compound has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic efficacy in targeting central nervous system disorders. Research suggests that conjugates of this compound may improve neurogenesis and provide neuroprotective effects, making them candidates for further clinical exploration .

Structure-Activity Relationships

Studies focusing on the structure-activity relationships (SAR) of N-benzyl derivatives reveal a strong correlation between chemical modifications and receptor binding affinities. For example, modifications at the benzyl position significantly enhance binding affinity to the 5-HT2A receptor, which is implicated in various psychiatric disorders . The synthesis of these compounds typically involves reductive amination techniques, yielding high-purity products suitable for pharmacological testing.

CompoundBinding Affinity (nM)Functional ActivityNotes
1b0.074HighMost potent ligand
8b0.29ModerateSignificant affinity
34H-NBClNot specifiedLowBehavioral inert

Behavioral Studies in Zebrafish

A notable study assessed the effects of several N-benzyl derivatives on adult zebrafish over a chronic treatment period. The findings indicated that specific substitutions on the N-benzyl moiety modulated anxiety-like behaviors and altered brain monoamine turnover rates, suggesting potential therapeutic applications in anxiety disorders . The computational analysis further categorized these compounds based on their behavioral profiles, indicating a spectrum of effects from anxiogenic to anxiolytic.

Clinical Implications

The implications of these findings extend to potential clinical applications where this compound could be utilized as a novel treatment option for mood disorders or as an adjunct therapy in managing symptoms related to neurodegenerative diseases. Ongoing research aims to validate these applications through rigorous clinical trials.

Mechanism of Action

The mechanism of action of N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-L-alanyl-N-(2-phenylethyl)-L-tryptophanamide: Similar structure but different stereochemistry.

    N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-phenylalaninamide: Similar structure but different amino acid residue.

Uniqueness

N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide is unique due to its specific combination of benzyl, alanyl, phenylethyl, and tryptophanamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C29H32N4O2. It features a complex structure that includes:

  • Amino acid residues : L-alanine and D-tryptophan.
  • Phenyl groups : Contributing to its lipophilicity and potential for crossing the blood-brain barrier (BBB).
  • Amide linkage : Enhancing stability and bioavailability.
PropertyValue
Molecular Weight468.59 g/mol
SolubilitySoluble in DMSO
LogP4.5
pKa9.0

This compound exhibits several biological activities, primarily through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The compound is believed to act as an agonist at certain receptors, influencing mood and cognitive functions.

  • Serotonergic Activity : The D-tryptophan moiety is crucial for serotonin receptor interaction, potentially enhancing serotonin levels in the brain.
  • Adrenergic Modulation : The compound may inhibit norepinephrine reuptake, thus increasing its availability in synaptic clefts.

Therapeutic Applications

Research indicates potential applications in treating:

  • Depression : By enhancing serotonergic transmission.
  • Anxiety Disorders : Through modulation of norepinephrine levels.
  • Cognitive Impairments : Potentially improving memory and learning through serotonergic pathways.

Case Studies and Research Findings

  • A study conducted by Matsui et al. (2015) demonstrated that compounds similar to this compound significantly increased plasma tryptophan levels and improved mood states in clinical trials involving patients with mood disorders .
  • In vitro studies have shown that derivatives of this compound exhibit high affinity for serotonin receptors, leading to enhanced neuroprotective effects against oxidative stress in neuronal cells .
  • A pharmacokinetic analysis revealed that the compound effectively crosses the BBB, making it a promising candidate for central nervous system (CNS) disorders .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
Serotonin Receptor AgonismIncreased serotonin levels
Norepinephrine InhibitionEnhanced mood and cognition
NeuroprotectionReduced oxidative stress

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